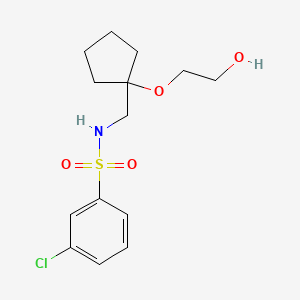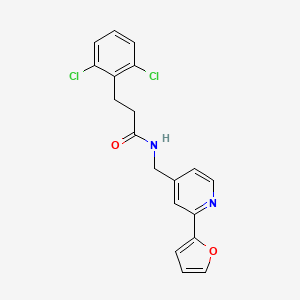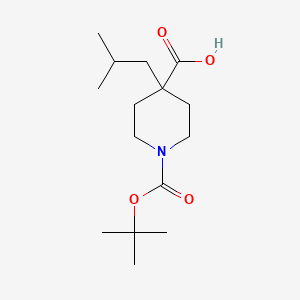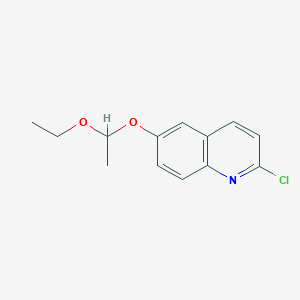![molecular formula C18H20FN3O3S B2525811 Methyl 3-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamido}-4-fluorobenzoate CAS No. 1110899-37-0](/img/structure/B2525811.png)
Methyl 3-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamido}-4-fluorobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamido}-4-fluorobenzoate is a complex organic compound that has gained attention in various fields such as medicinal chemistry and organic synthesis This compound's structure comprises a pyrimidine ring substituted with dimethyl and methylsulfanyl groups, a fluoro-substituted benzene ring, and a propanamido linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamido}-4-fluorobenzoate typically involves multiple steps:
Formation of the pyrimidine ring: : Starting with appropriate substrates, the pyrimidine ring is synthesized by cyclization reactions. For instance, the use of dicarbonyl compounds like acetylacetone in the presence of an appropriate nitrogen source can yield the desired pyrimidine core.
Introduction of the dimethyl and methylsulfanyl groups: : Selective methylation and thiomethylation reactions are employed to functionalize the pyrimidine ring at specific positions.
Attachment of the propanamido group: : This step involves amide bond formation between a suitable carboxylic acid derivative and an amine precursor, facilitated by coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Synthesis of the fluorobenzoate moiety: : This involves the substitution of a fluorine atom on a benzene ring and subsequent esterification to form the benzoate ester.
Coupling of the pyrimidine and fluorobenzoate units: : The final step is the coupling of the functionalized pyrimidine with the fluorobenzoate, resulting in the target compound.
Industrial Production Methods
Industrial production of such compounds often relies on streamlined processes with optimizations for yield, purity, and cost-efficiency. Key factors include the selection of robust catalysts, solvents, and environmentally friendly reagents to minimize waste and energy consumption.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur-containing methylsulfanyl group, to form sulfoxides or sulfones.
Reduction: : Reduction reactions can target the nitro groups if they are present in derivatized forms.
Substitution: : Halogen substitution at the fluorine position of the benzene ring is feasible under nucleophilic substitution conditions.
Hydrolysis: : The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Reducing agents like lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: : Reagents such as sodium azide or thiolates can be used for nucleophilic substitution.
Hydrolysis: : Acidic conditions (HCl, H2SO4) or basic conditions (NaOH, KOH) are used for ester hydrolysis.
Major Products Formed
The major products depend on the reaction conditions but include:
Oxidized derivatives (sulfoxides, sulfones)
Reduced derivatives (amines from nitro reduction)
Substituted benzene derivatives
Carboxylic acids from ester hydrolysis
科学研究应用
Methyl 3-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamido}-4-fluorobenzoate has diverse applications:
Medicinal Chemistry: : It serves as a lead compound in the design of inhibitors targeting specific enzymes or receptors implicated in diseases.
Biological Research: : Its functional groups enable interactions with biomolecules, making it useful for studying enzyme mechanisms or as a probe in biochemical assays.
Industrial Chemistry: : The compound's unique structure finds applications in the synthesis of advanced materials, including specialty polymers and agrochemicals.
作用机制
Molecular Targets and Pathways
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For instance:
Enzyme Inhibition: : The compound may inhibit certain enzymes by binding to their active sites, blocking substrate access and catalytic activity.
Receptor Modulation: : It could act on cellular receptors, altering signal transduction pathways and cellular responses.
相似化合物的比较
Similar Compounds
Methyl 3-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamido}-4-fluorobenzene
Ethyl 3-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamido}-4-fluorobenzoate
Methyl 3-{3-[4,6-dimethyl-2-(ethylsulfanyl)pyrimidin-5-yl]propanamido}-4-fluorobenzoate
Uniqueness
The unique feature of methyl 3-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamido}-4-fluorobenzoate lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity compared to its analogs. These structural variations can lead to differences in biological activity, selectivity, and efficacy in research applications.
Conclusion
This compound is a significant compound with multifaceted applications in scientific research and industry. Its unique structural features and versatile reactivity make it a valuable subject for further exploration and development in various fields.
属性
IUPAC Name |
methyl 3-[3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanoylamino]-4-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O3S/c1-10-13(11(2)21-18(20-10)26-4)6-8-16(23)22-15-9-12(17(24)25-3)5-7-14(15)19/h5,7,9H,6,8H2,1-4H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJWHUGKLYVQRQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)SC)C)CCC(=O)NC2=C(C=CC(=C2)C(=O)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazol-2-yl)-1-phenethylpyrrolidin-2-one](/img/structure/B2525729.png)
![2-Phenylimidazo[2,1-a]phthalazin-6-amine](/img/structure/B2525730.png)

![(3r,5r,7r)-N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)adamantane-1-carboxamide](/img/structure/B2525733.png)
![N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-5-NITROFURAN-2-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2525735.png)
![3-(4-methoxyphenyl)-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}propanamide](/img/structure/B2525739.png)
![2-cyano-3-ethoxy-N-[1-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]prop-2-enamide](/img/structure/B2525740.png)

![4-butyl-1-((3-methoxybenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2525742.png)
![3-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B2525745.png)
![4-[(Cyclopropylsulfamoyl)methyl]benzoic acid](/img/structure/B2525748.png)
![N4-cyclopropyl-N4-[1-(2-fluorobenzenesulfonyl)piperidin-4-yl]-N6,N6-dimethylpyrimidine-4,6-diamine](/img/structure/B2525750.png)

